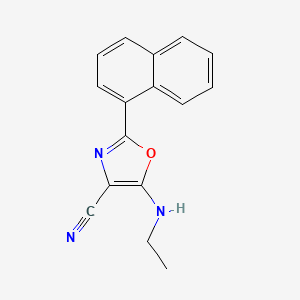

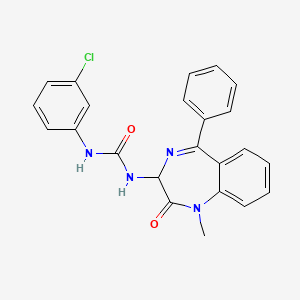

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, also known as PT-2385, is a small molecule inhibitor that targets hypoxia-inducible factor 2α (HIF-2α), a transcription factor that plays a critical role in the development and progression of various cancers.

Aplicaciones Científicas De Investigación

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines, including compounds structurally related to N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, have been synthesized and demonstrated significant antiprotozoal activity. These compounds exhibit strong DNA affinities, leading to effective in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, making them potential candidates for treating protozoal infections (Ismail et al., 2004).

Anti-inflammatory Applications

Related N-(pyridin-2-yl)arylcarboxamides and arylthiocarboxamides have been investigated for their anti-inflammatory properties, particularly in inhibiting brain edema. Derivatives of these compounds have shown significant activity against peripheral edema and demonstrated potent inhibitory activity in PLA2-induced brain edema, suggesting their potential as anti-inflammatory agents (Robert et al., 1995).

Cross-Coupling Chemistry

A palladium-catalyzed double C-S bond construction method using Na2S2O3 as a sulfurating reagent has enabled the synthesis of aromatic sulfides, including pyridine, furan, and thiophene derivatives. This approach provides an environmentally friendly and efficient route to synthesize compounds like N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, facilitating their application in various chemical syntheses (Qiao et al., 2014).

Amplifiers of Phleomycin

Compounds containing pyridinyl, furanyl, and thiophenyl groups have been studied as amplifiers of phleomycin against Escherichia coli. These findings suggest the potential of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide to enhance the efficacy of antibiotic treatments (Brown & Cowden, 1982).

Cytotoxicity and Anticancer Properties

Thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives have shown significant cytotoxicity against various cancer cell lines. Specifically, derivatives with carboxamide groups have demonstrated potent antiproliferative activity, highlighting the potential of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide in cancer research (Hung et al., 2014).

Propiedades

IUPAC Name |

N-pyridin-3-yl-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c19-15(18-11-3-1-7-16-9-11)13-5-6-14(22-13)24(20,21)17-10-12-4-2-8-23-12/h1-9,17H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUYXRYURSYDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)

![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2672830.png)

![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2672832.png)

![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)

![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B2672834.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2672836.png)

![1,1-Dimethyl-2,3-dihydrobenzo[d][1,3]azasilin-4(1H)-one](/img/structure/B2672837.png)